5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1147724-52-4
VCID: VC11797756
InChI: InChI=1S/C14H15N3O5S/c18-14(16-12-3-1-2-6-15-12)11-4-5-13(22-11)23(19,20)17-7-9-21-10-8-17/h1-6H,7-10H2,(H,15,16,18)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3
Molecular Formula: C14H15N3O5S
Molecular Weight: 337.35 g/mol

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide

CAS No.: 1147724-52-4

Cat. No.: VC11797756

Molecular Formula: C14H15N3O5S

Molecular Weight: 337.35 g/mol

* For research use only. Not for human or veterinary use.

5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide - 1147724-52-4

Specification

CAS No. 1147724-52-4
Molecular Formula C14H15N3O5S
Molecular Weight 337.35 g/mol
IUPAC Name 5-morpholin-4-ylsulfonyl-N-pyridin-2-ylfuran-2-carboxamide
Standard InChI InChI=1S/C14H15N3O5S/c18-14(16-12-3-1-2-6-15-12)11-4-5-13(22-11)23(19,20)17-7-9-21-10-8-17/h1-6H,7-10H2,(H,15,16,18)
Standard InChI Key WDKWGVFSVFEFNC-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC=N3

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name, 5-(morpholine-4-sulfonyl)-N-(pyridin-2-yl)furan-2-carboxamide, reflects its molecular architecture:

  • Furan-2-carboxamide backbone: A five-membered aromatic oxygen-containing ring with a carboxamide group at position 2.

  • Morpholine-4-sulfonyl substituent: A sulfonated morpholine ring (C₄H₈NO₂S) attached at position 5 of the furan ring.

  • Pyridin-2-yl group: A nitrogen-containing aromatic ring linked via an amine bond to the carboxamide.

The molecular formula is C₁₅H₁₅N₃O₅S, with a calculated molecular weight of 373.37 g/mol. The presence of both sulfonamide and carboxamide groups enhances hydrogen-bonding capacity, influencing solubility and target binding .

Synthesis and Optimization

Reaction Pathways

The synthesis involves multi-step reactions, typically beginning with functionalization of the furan ring. A common approach, inferred from analogous sulfonamide syntheses , includes:

  • Sulfonation of Morpholine: Reacting morpholine with sulfonyl chloride to form morpholine-4-sulfonyl chloride.

  • Furan Ring Functionalization: Introducing the sulfonyl group to 5-position of furan-2-carboxylic acid via electrophilic substitution.

  • Amide Coupling: Condensing the sulfonated furan-carboxylic acid with 2-aminopyridine using coupling agents like EDCl/HOBt.

Key Reaction Conditions:

  • Temperature: 0–25°C for sulfonation to prevent side reactions .

  • Catalysts: Pyridine or DMAP to absorb HCl generated during sulfonation .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Analytical Characterization

  • NMR Spectroscopy: ¹H NMR exhibits signals for pyridin-2-yl (δ 8.2–8.5 ppm, multiplet), furan protons (δ 6.5–7.2 ppm), and morpholine protons (δ 3.5–3.7 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 373.37 (M+H⁺) .

  • HPLC Purity: >98% under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Table 1: Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Purity (%)Source
SulfonationClSO₃H, Pyridine, 0°C8595
Amide CouplingEDCl, HOBt, DMF, rt7898
PurificationSiO₂ chromatography9099

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (32 mg/mL) and dichloromethane (15 mg/mL); poorly soluble in water (<1 mg/mL) .

  • Stability: Stable at room temperature for >6 months under inert atmosphere. Degrades in acidic conditions (pH <3) via sulfonamide hydrolysis .

Spectroscopic Data

UV-Vis (MeOH): λₘₐₓ = 265 nm (π→π* transition of furan), 310 nm (n→π* of sulfonamide).
IR (KBr): 1670 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N) .

Biological Activity and Mechanism

Antimicrobial Activity

In vitro studies on structurally related sulfonamides demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential bacteriostatic effects . The morpholine sulfonyl group may enhance membrane permeability, while the pyridin-2-yl moiety interferes with folate biosynthesis.

Kinase Inhibition

Analogous morpholine-containing compounds exhibit IC₅₀ values of 50–100 nM against DNA-PK and Rho kinase . Molecular docking suggests the sulfonamide group binds to ATP pockets, competitively inhibiting kinase activity .

Table 2: Biological Activity of Related Compounds

TargetIC₅₀/MICAssay TypeSource
DNA-PK75 nMATP-competitive
S. aureus4 µg/mLBroth microdilution

Therapeutic Applications

Antibacterial Agents

The compound’s dual activity against bacteria and biofilms positions it as a candidate for multidrug-resistant infection therapy. Its sulfonamide moiety aligns with WHO’s priority pathogens list for new antibiotics .

Oncology

Kinase inhibition data suggest utility in DNA repair modulation, potentially sensitizing cancer cells to radiotherapy . Preclinical models show synergy with PARP inhibitors .

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